molecular formula C19H18F2N2O6S B6500865 2-difluoromethanesulfonyl-N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide CAS No. 954675-53-7

2-difluoromethanesulfonyl-N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide

Cat. No.: B6500865
CAS No.: 954675-53-7
M. Wt: 440.4 g/mol
InChI Key: HRWRZNWUMXTKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to a 1,3-oxazolidin-2-one ring substituted with a 3-methoxyphenyl group at position 3 and a difluoromethanesulfonyl moiety at the benzamide’s ortho position. The oxazolidinone scaffold is a hallmark of pharmacologically active agents, particularly antibiotics and anticoagulants, due to its ability to modulate target binding and metabolic stability . The difluoromethanesulfonyl group may enhance electronegativity and resistance to enzymatic degradation compared to non-fluorinated sulfonamides .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O6S/c1-28-13-6-4-5-12(9-13)23-11-14(29-19(23)25)10-22-17(24)15-7-2-3-8-16(15)30(26,27)18(20)21/h2-9,14,18H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWRZNWUMXTKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Difluoromethanesulfonyl-N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and specific biological activities associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by a difluoromethanesulfonyl group, an oxazolidinone moiety, and a methoxyphenyl substituent. Its molecular formula is C17H18F2N2O4S, and it has a molecular weight of approximately 396.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidinone ring is known for its role in inhibiting bacterial protein synthesis, while the benzamide structure may contribute to its affinity for certain receptors.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, oxazolidinones are recognized for their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that derivatives of oxazolidinones can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the methoxy group may enhance this activity by modulating the compound's lipophilicity and cellular uptake .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various oxazolidinone derivatives against MRSA strains. The results demonstrated that modifications in the substituents significantly influenced antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that compounds containing the oxazolidinone scaffold exhibited cytotoxic effects at concentrations ranging from 1 to 10 µM. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls .

Data Tables

Activity IC50 (µM) Target Reference
Antibacterial0.5MRSA
Anticancer (HeLa)5Apoptosis induction
Anticancer (MCF-7)7Apoptosis induction

Comparison with Similar Compounds

Structural Analogues and Key Substituents

Compound Name Core Structure Key Substituents Potential Therapeutic Area Reference
Target Compound Benzamide + oxazolidinone - 3-Methoxyphenyl (oxazolidinone)
- Difluoromethanesulfonyl (benzamide)
Anticoagulant/antimicrobial* N/A
Rivaroxaban (5-Chloro-N-{(5S)-2-Oxo-3-[4-(3-Oxo-4-Morpholinyl)Phenyl]-1,3-Oxazolidin-5-yl}Methyl-2-Thiophenecarboxamide) Oxazolidinone + thiophenecarboxamide - Morpholinyl (phenyl)
- Chlorothiophene (carboxamide)
Anticoagulant (Factor Xa inhibitor)
N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide Benzamide - 2,3-Dichlorophenyl
- Ethoxymethoxy
Herbicide (etobenzanid)
4-(Dimethylsulfamoyl)-N-({5-({2-Oxo-2-[(1,3-Thiazol-2-yl)Amino]Ethyl}Sulfanyl)-4-[3-(Trifluoromethyl)Phenyl]-4H-1,2,4-Triazol-3-yl}Methyl)Benzamide Benzamide + triazole-thiazole - Trifluoromethylphenyl (triazole)
- Thiazole-linked sulfonamide
Antimicrobial/antifungal*
N-(2'-Ethyl-3'-(4-Methyl-5-Oxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)-[1,1'-Biphenyl]-4-yl)-2,6-Difluorobenzamide Benzamide + oxadiazole - Biphenyl-oxadiazole
- Difluorobenzamide
Kinase inhibitor*

Analysis of Substituent Effects

A. Oxazolidinone Modifications
  • Target Compound vs. Replacement of Rivaroxaban’s chlorothiophene with a difluoromethanesulfonyl group could improve metabolic stability due to fluorine’s electron-withdrawing effects .
B. Sulfonamide/Sulfonyl Groups
  • Target Compound vs. 4-(Dimethylsulfamoyl)-N-...Benzamide () :
    • The difluoromethanesulfonyl group in the target compound is more electronegative than the dimethylsulfamoyl group in ’s analog, which may enhance interactions with charged residues in enzymatic binding pockets .
    • ’s thiazole-triazole linker introduces conformational rigidity absent in the target compound, possibly affecting bioavailability .
C. Aromatic Substituents
  • Target Compound vs. N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide :
    • The 3-methoxyphenyl group in the target compound offers milder steric and electronic effects compared to the dichlorophenyl group in the herbicide etobenzanid, suggesting divergent biological targets .

Pharmacokinetic Considerations

  • Solubility : The methoxy and difluoromethanesulfonyl groups in the target compound may confer better aqueous solubility than Rivaroxaban’s morpholinyl and chlorothiophene moieties, which often require solubilizers like polyvinylpyrrolidone in formulations .
  • Metabolic Stability: Fluorine atoms in the sulfonyl group likely reduce oxidative metabolism by cytochrome P450 enzymes, a common issue with non-fluorinated sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.